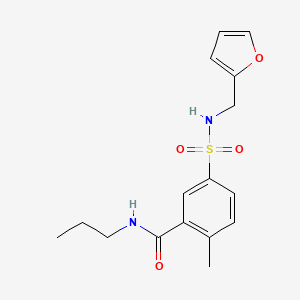
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide, also known as Furosemide, is a sulfonamide loop diuretic that is used to treat edema and hypertension. It is a potent diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. Furosemide has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide also decreases the reabsorption of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia.
Biochemical and Physiological Effects:
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has several biochemical and physiological effects, including increased excretion of sodium, chloride, and water, decreased reabsorption of calcium and magnesium ions, and increased excretion of uric acid. 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide can also cause hypokalemia, metabolic alkalosis, and hyperuricemia. 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to have beneficial effects in the treatment of heart failure, liver cirrhosis, and renal dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has several advantages for lab experiments, including its potent diuretic action, its well-established mechanism of action, and its availability as a commercial drug. However, 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide also has several limitations, including its potential for causing hypokalemia and metabolic alkalosis, its variable bioavailability, and its potential for interacting with other drugs.
Orientations Futures
There are several future directions for the scientific research on 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide, including the development of new diuretics with improved efficacy and safety profiles, the investigation of the long-term effects of diuretics on renal function and electrolyte balance, and the identification of new targets for the treatment of heart failure, liver cirrhosis, and renal dysfunction. Additionally, the potential use of 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide in the treatment of other diseases, such as cancer and hypertension, should be explored.
Méthodes De Synthèse
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide can be synthesized by the reaction of 5-sulfamoyl-anthranilic acid with furfurylamine, followed by the reaction of the resulting intermediate with propionyl chloride and methylamine. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been used in scientific research to study the mechanisms of diuretic action and the regulation of sodium and chloride transport in the kidney. It has also been used to investigate the effects of diuretics on blood pressure, renal function, and electrolyte balance. 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to be effective in the treatment of heart failure, liver cirrhosis, and renal dysfunction.
Propriétés
IUPAC Name |
5-(furan-2-ylmethylsulfamoyl)-2-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-8-17-16(19)15-10-14(7-6-12(15)2)23(20,21)18-11-13-5-4-9-22-13/h4-7,9-10,18H,3,8,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZXLYZMPBLBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(furan-2-ylmethyl)sulfamoyl]-2-methyl-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


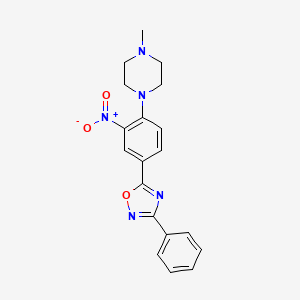
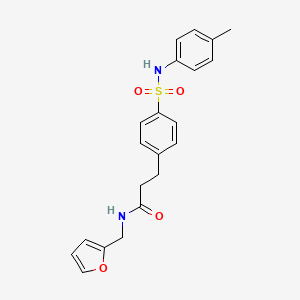

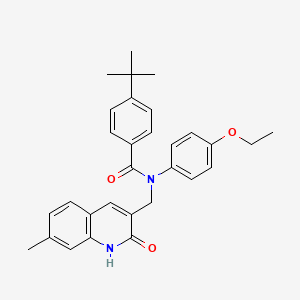


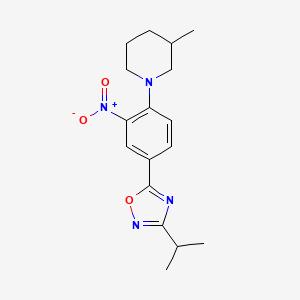
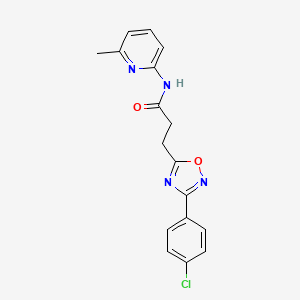
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)

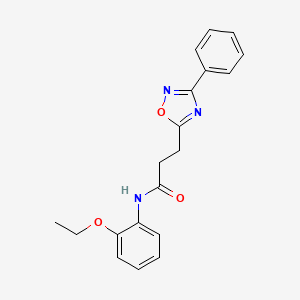
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)
